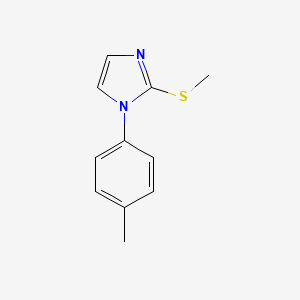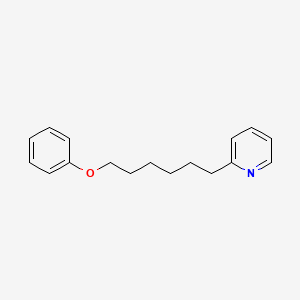
Benzyl 2-(4-hydroxyphenoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-(4-hydroxyphenoxy)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a benzyl group attached to a 2-(4-hydroxyphenoxy)propanoate moiety, making it a versatile molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(4-hydroxyphenoxy)propanoate typically involves the esterification of 2-(4-hydroxyphenoxy)propanoic acid with benzyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product .
Types of Reactions:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reducing agents like LiAlH4.
Major Products Formed:
Hydrolysis: 2-(4-hydroxyphenoxy)propanoic acid and benzyl alcohol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-(4-hydroxyphenoxy)propanoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzyl 2-(4-hydroxyphenoxy)propanoate involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes like lipases, which catalyze the hydrolysis of the ester bond . This interaction can lead to the formation of active metabolites that exert various biological effects.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2-(4-hydroxyphenoxy)propanoate
- Methyl 2-(4-hydroxyphenoxy)propanoate
- Propyl 2-(4-hydroxyphenoxy)propanoate
Comparison: Benzyl 2-(4-hydroxyphenoxy)propanoate is unique due to its benzyl group, which imparts distinct chemical and physical properties compared to its ethyl, methyl, and propyl counterparts. The benzyl group can influence the compound’s reactivity, solubility, and interaction with biological targets .
Eigenschaften
CAS-Nummer |
119403-48-4 |
|---|---|
Molekularformel |
C16H16O4 |
Molekulargewicht |
272.29 g/mol |
IUPAC-Name |
benzyl 2-(4-hydroxyphenoxy)propanoate |
InChI |
InChI=1S/C16H16O4/c1-12(20-15-9-7-14(17)8-10-15)16(18)19-11-13-5-3-2-4-6-13/h2-10,12,17H,11H2,1H3 |
InChI-Schlüssel |
RFDDGMVYZCNBBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OCC1=CC=CC=C1)OC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-](/img/structure/B14298547.png)
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide](/img/structure/B14298549.png)




![Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane](/img/structure/B14298581.png)
![{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride](/img/structure/B14298583.png)
![N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide](/img/structure/B14298585.png)

![2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14298597.png)
![3-Hydroxy-12-methyl-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]tridecan-1-one](/img/structure/B14298599.png)
